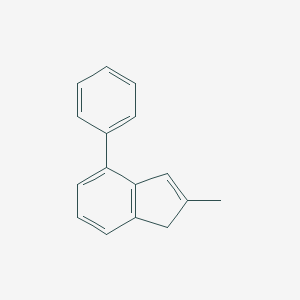

2-methyl-4-phenyl-1H-indene

Overview

Description

Synthesis Analysis

The synthesis of indene derivatives, including 2-methyl-4-phenyl-1H-indene, can be accomplished through various catalytic processes. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex yields indene derivatives with high selectivity and yields, where the regioselectivity depends on the steric nature of substituents on the alkynes (Miyamoto et al., 2008). Additionally, palladium-catalyzed carbonylative annulation using aryl formate as a CO source has been developed for the synthesis of 2-substituted indene-1,3(2H)-dione derivatives, demonstrating a broad substrate scope and good to excellent yields (Ying Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure and physical properties of indene derivatives, including 2-methyl-4-phenyl-1H-indene, have been characterized using spectroscopic techniques such as FT-IR, 1H NMR, mass spectrometry, and elemental analysis. Density functional theory (DFT) has also been employed to optimize structures and analyze the distribution of frontier molecular orbitals, providing insights into the electronic properties and reactivity of these compounds (El‐Sheshtawy & Baker, 2014).

Chemical Reactions and Properties

Indene derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, methylene-bridged metallocenes with indenyl ligands have been synthesized, showcasing the potential of indenes in organometallic chemistry and polymerization catalysis (Resconi et al., 2006). Furthermore, the synthesis and antimicrobial activity of inden-1-one derivatives have been explored, indicating the biological relevance of these compounds (Swamy et al., 2019).

Physical Properties Analysis

The physical properties of 2-methyl-4-phenyl-1H-indene and related compounds have been extensively studied. The crystal structure of indene derivatives reveals insights into their solid-state characteristics, further highlighting their potential applications in materials science and molecular engineering (Ali et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-methyl-4-phenyl-1H-indene derivatives are influenced by their molecular structure, which determines their reactivity in various chemical reactions. For example, the presence of methyl groups and other substituents can significantly affect the outcome of reactions and the stability of the resulting compounds, as demonstrated in studies exploring the reaction dynamics of substituted phenyl radicals (Kaiser et al., 2014).

Scientific Research Applications

Antibacterial Properties : Derivatives of 2-phenyl-1H-indene-1-one, closely related to 2-methyl-4-phenyl-1H-indene, have been studied for their antibacterial properties against both gram-negative and gram-positive bacteria (El‐Sheshtawy & Baker, 2014).

Antimicrobial Activity : Novel derivatives synthesized from 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes and 2,3-dihydro-1H-inden-1-one showed moderate to good antimicrobial activity (Swamy et al., 2019).

Polymerization Behavior : The study of tetrahydro-2-methylbenzindenyltitanium and zirconium compounds, derivatives of 2-methyl-4-phenyl-1H-indene, revealed their utility in polymerization catalysis for materials like ethylene and propylene (Foster, Rausch, & Chien, 1998).

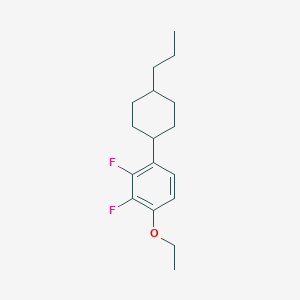

Liquid Crystal Applications : Derivatives like 2-phenyl-5,6-difluoro-1H-indene have been synthesized and found to be effective in liquid crystal applications due to their high nematic–isotropic transition temperature and optical anisotropy (Yokokoji, Shimizu, & Inoue, 2009).

Solar Cell Applications : Indene derivatives have been incorporated into polymer solar cells. For instance, the use of Indene-C60 bisadduct as an electron-cascade acceptor in ternary blend polymer solar cells showed an increase in power conversion efficiency (Cheng, Li, & Zhan, 2014).

Safety and Hazards

The safety information available indicates that 2-Methyl-4-phenyl-1H-indene may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-methyl-4-phenyl-1h-indene, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is known that 2-methyl-4-phenyl-1h-indene is used as an olefinic polymerization catalyst for manufacturing ethylene polymers with excellent moldability and mobility .

properties

IUPAC Name |

2-methyl-4-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGNRCDZSRNHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454279 | |

| Record name | 2-METHYL-4-PHENYLINDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159531-97-2 | |

| Record name | 2-METHYL-4-PHENYLINDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159531-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

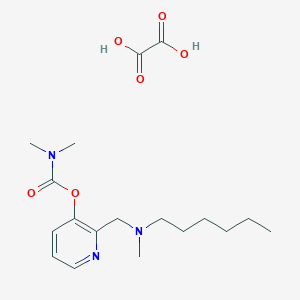

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

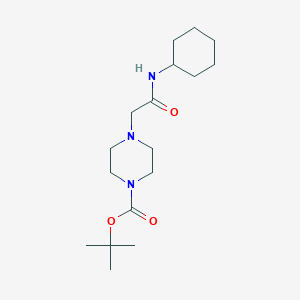

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)